1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate
Overview
Description
1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate is a chemical compound with the molecular formula C15H22N2O4. It is known for its unique structure, which includes a pyrrolidine ring substituted with an ethylphenyl group and a methanamine moiety.
Scientific Research Applications
1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Preparation Methods
The synthesis of 1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate typically involves several steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Ethylphenyl Group: The ethylphenyl group is introduced via a substitution reaction, often using ethylbenzene as a starting material.
Introduction of Methanamine Moiety: The methanamine group is added through a reductive amination process.
Formation of Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Mechanism of Action
The mechanism of action of 1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-[1-(4-Ethylphenyl)pyrrolidin-3-YL]methanamine oxalate can be compared with other similar compounds, such as:
1-[1-(4-Methylphenyl)pyrrolidin-3-YL]methanamine oxalate: This compound has a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
1-[1-(4-Phenyl)pyrrolidin-3-YL]methanamine oxalate: Lacking the ethyl substitution, this compound may have distinct reactivity and applications.
1-[1-(4-Isopropylphenyl)pyrrolidin-3-YL]methanamine oxalate: The presence of an isopropyl group can influence the compound’s steric and electronic properties, affecting its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
[1-(4-ethylphenyl)pyrrolidin-3-yl]methanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.C2H2O4/c1-2-11-3-5-13(6-4-11)15-8-7-12(9-14)10-15;3-1(4)2(5)6/h3-6,12H,2,7-10,14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQBSVLPZUHLPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCC(C2)CN.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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